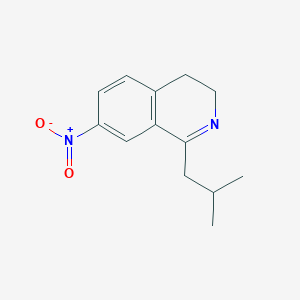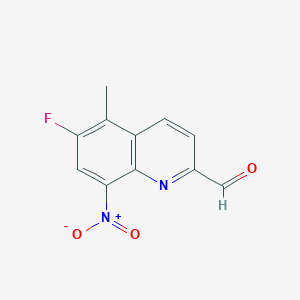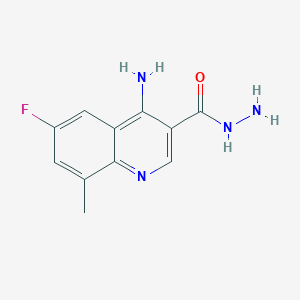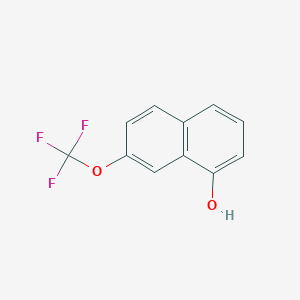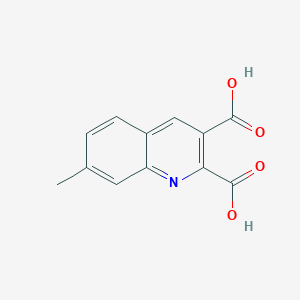
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H7F3N2O2. It is a quinazoline derivative, characterized by the presence of a trifluoromethyl group, a hydroxy group, and a ketone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a diketone, while reduction of the ketone group results in a diol .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-10H-pyrimido-[5,4-b][1,4]diazepine: Similar structure but lacks the trifluoromethyl group.
2-Aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-triazolo[3,2-b]benzothiazole: Contains a triazole ring instead of a quinazoline ring.
Uniqueness
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates .
Propiedades
Número CAS |
1233026-77-1 |
|---|---|
Fórmula molecular |
C9H7F3N2O2 |
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-1,5,7,8-tetrahydroquinazoline-2,6-dione |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)7-5-3-4(15)1-2-6(5)13-8(16)14-7/h1-3H2,(H,13,14,16) |
Clave InChI |
HRFCMHNMHGZQTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1=O)C(=NC(=O)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


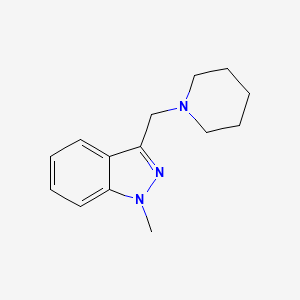
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
